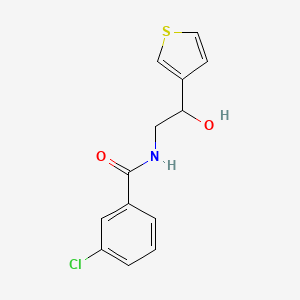

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide, also known as compound 1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential biological activity. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The scientific research on 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide involves the synthesis and characterization of related compounds. For instance, the study on the synthesis, characterization, and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates provides insights into the chemical reactions and antimicrobial activity of compounds related to 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Catalyzed Reactions

Research on catalyzed domino reactions, such as the KIO3‐catalyzed domino reaction for the synthesis of 3‐sulfenylated chromones from 2‐hydroxyphenyl‐functionalized enaminones and thiophenols, reveals the potential for creating diverse and complex organic molecules. This process illustrates the versatility of catalysis in organic synthesis, which could be applicable to the synthesis of compounds like 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (Zhong, Liu, Cao, & Wan, 2017).

Cognitive Enhancement Studies

The examination of cognitive enhancing agents, such as 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol, showcases the exploration of thiophene derivatives for their potential in treating cognitive disorders. This type of research underscores the therapeutic applications of thiophene-containing compounds, highlighting their significance beyond mere chemical interest (Ono et al., 1995).

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of new quinazolinones derivatives starting from 3-chloro-1-benzothiophene-2-carbonylchloride emphasize the medicinal chemistry applications of such compounds. These investigations contribute to the development of novel antimicrobial agents, showcasing the relevance of 3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide related structures in drug discovery (Naganagowda & Petsom, 2011).

Neuroprotection and Neuroenhancement

Research on T-588, a compound structurally related to thiophene derivatives, indicates its potential in neuroprotection and cognitive enhancement. This includes studies on its protective effects against sodium nitroprusside-induced toxicity in cultured astrocytes and its ability to rescue motor neuron death following axotomy. Such studies illuminate the therapeutic potential of thiophene derivatives in neurodegenerative diseases and cognitive disorders (Phuagphong et al., 2004), (Iwasaki et al., 2004).

Propiedades

IUPAC Name |

3-chloro-N-(2-hydroxy-2-thiophen-3-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c14-11-3-1-2-9(6-11)13(17)15-7-12(16)10-4-5-18-8-10/h1-6,8,12,16H,7H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVYIARESPFRAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)

![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)

![1,6,7,8-tetramethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596216.png)

![4-Chloro-7-methoxypyrido[3,2-d]pyrimidine](/img/structure/B2596217.png)

![2-({2-[4-Chloro-2-(trifluoromethyl)anilino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B2596218.png)